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An In-depth Technical Guide to the Physical and Chemical Properties of (3-bromo-2-
fluorophenyl)methanamine HCI

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Chemistry

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine
derivative that has garnered interest as a key intermediate and building block in medicinal
chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and
a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are
highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The
presence of three distinct functional handles—the primary amine, the aryl bromide, and the aryl
fluoride—offers a rich platform for diverse chemical transformations. This guide provides a
comprehensive overview of its core physical and chemical properties, analytical
characterization, and handling considerations, synthesized from available literature and
chemical data repositories.

Core Molecular and Physical Properties
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The fundamental identity and physical characteristics of a compound are the bedrock of its
application in research and development. These properties dictate its handling, storage, and
behavior in various solvent systems.

Identification and Structural Characteristics

The unequivocal identification of (3-bromo-2-fluorophenyl)methanamine HCl is established by
its unique identifiers and molecular structure.

Property Value Source(s)

CAS Number 1177559-63-5 [11[2113114]

Molecular Formula C7HsBrCIFN [11[4115]

Molecular Weight 240.50 g/mol [11[4115]
(3-bromo-2-

IUPAC Name fluorophenyl)methanamine;hyd  [1]
rochloride

2-fluoro-3-bromobenzylamine

Synonyms 3

ynony hydrochloride 3l

SMILES NCC1=CC=CC(Br)=C1F.[H]CI [1]
UESRHZRMSFJHEY-

InChl Key [1]

UHFFFAOYSA-N

The structure features a benzylamine core with bromine and fluorine substituents at the 3- and
2-positions, respectively. This ortho-fluorine and meta-bromine arrangement is critical,
influencing the molecule's conformation and the electronic nature of the aromatic ring.

Caption: Structure of (3-bromo-2-fluorophenyl)methanamine HCI.

Physicochemical Data

Precise physicochemical data for this specific isomer is not widely published. The data
presented below is a combination of information for the target compound and closely related
isomers, which should be used as a guideline with scientific caution.
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Property Value /| Observation Source(s) & Notes

Based on typical form for
similar compounds.[6] A
) related isomer, 3-Bromo-4-
Appearance Solid, powder. ] )
fluorobenzylamine HCI, is

described as a yellow powder.

[7]

Data for the related isomer 3-
Melting Point 214-218 °C Bromo-4-fluorobenzylamine
HCL.[8][9]

Data for the related isomer 3-
Boiling Point 250.5 °C at 760 mmHg Bromo-4-fluorobenzylamine
HCL.[8]

Data for the related isomer 3-

Bromo-4-fluorobenzylamine
Solubility Soluble in water. HCI.[7][8] The hydrochloride

salt form generally confers

aqueous solubility.

Storage Inert atmosphere, 2-8°C. [4]

Expert Insight: The hydrochloride salt form significantly enhances the compound's solubility in
polar protic solvents like water and alcohols, compared to its free base form. This is a crucial
consideration for reaction setup and for applications in biological assays. The recommended
storage conditions suggest a degree of sensitivity to air or moisture, which is typical for amine
salts.

Synthesis and Characterization

The synthesis of halogenated benzylamines is a well-established field in organic chemistry,
with several reliable methods available. Post-synthesis, rigorous characterization is imperative
to confirm identity and purity.

Proposed Synthetic Workflow
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While a specific, peer-reviewed synthesis for (3-bromo-2-fluorophenyl)methanamine HCl is not
readily available in the searched literature, a plausible and robust route can be designed based
on established methodologies for similar compounds. A common approach involves the
reduction of a corresponding nitrile or oxime.[10] An alternative, detailed here, is the Gabriel
synthesis from the corresponding benzyl halide, which offers high yields and avoids over-

alkylation.
G-Bromo-z-ﬂuorotoluene)

Radical Bromination
(NBS, AIBN, CCl4)
G—Bromo-Z-fluorobenzyl bromide)

Gabriel Synthesis
1. Potassium Phthalimide, DMF
2. Hydrazine hydrate, EtOH

l

@—bromo—Z—fluorophenyl)methanamina

Salt Formation
(HCl in Et20 or IPA)

(3-bromo-2-fluorophenyl)methanamine HCI
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Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Gabriel Synthesis

e Step 1: Benzylic Bromination. To a solution of 3-bromo-2-fluorotoluene in carbon
tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of
azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting
material is consumed (monitored by TLC/GC-MS). Cool the reaction, filter off the
succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-
fluorobenzyl bromide.

o Step 2: Phthalimide Alkylation. Dissolve the crude benzyl bromide in dimethylformamide
(DMF) and add potassium phthalimide. Heat the mixture (e.g., to 80-90°C) and stir for
several hours. After cooling, pour the reaction mixture into water to precipitate the N-(3-
bromo-2-fluorobenzyl)phthalimide. Filter, wash with water, and dry the solid.

o Step 3: Deprotection. Suspend the phthalimide derivative in ethanol and add hydrazine
hydrate.[11] Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form. Cool to
room temperature, filter off the solid, and wash it with ethanol.

e Step 4: Hydrochloride Salt Formation. Combine the ethanolic filtrates and concentrate in
vacuo. Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like
isopropanol or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M in diethyl ether)
dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration,
wash with cold diethyl ether, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step in this protocol includes a purification or
precipitation event (filtration, crystallization), which serves to remove byproducts and unreacted
reagents. The final salt formation is a highly effective purification step for amines. Purity should
be assessed after each key stage using techniques like TLC and NMR.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of
spectroscopic methods is employed.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range,
with splitting patterns influenced by Br and F), a singlet or doublet for the benzylic CH2
protons (~4.1 ppm), and a broad singlet for the NHs* protons.[11] The exact chemical
shifts and coupling constants (J-couplings) between H-F and adjacent aromatic protons
are definitive structural proof.

o 18C NMR: The spectrum will show distinct signals for the aromatic carbons, with the
carbons directly bonded to F and Br exhibiting characteristic shifts and C-F coupling. The
benzylic carbon (CHz) signal would appear around 40-45 ppm.

o 1°F NMR: A single resonance would confirm the presence of the single fluorine atom, and
its coupling to nearby protons would further validate the substitution pattern.

o Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for
the free base (C7H7BrFN). The characteristic isotopic pattern of bromine (°Br and 8!Br in an
approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks for the
molecular ion (M* and M+2+) of nearly equal intensity. Predicted m/z for the [M+H]* adduct
is 203.98188.[12]

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the
ammonium group (broad, ~2800-3100 cm~1), C-N stretching, and aromatic C-H and C=C
stretching. The C-F and C-Br stretching bands would appear in the fingerprint region.

Chemical Reactivity and Stability

The utility of (3-bromo-2-fluorophenyl)methanamine HCI as a building block stems from the
reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

e Primary Amine: The aminomethyl group is a versatile nucleophile (after deprotonation to the
free base). It readily undergoes acylation to form amides, reductive amination with aldehydes
and ketones, and N-alkylation. These reactions are fundamental in elongating molecular
scaffolds.

o Aryl Bromide: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling
reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be
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performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This
is arguably its most powerful feature for generating molecular diversity.

o Aryl Fluoride: The C-F bond is generally the most stable of the carbon-halogen bonds.
However, the fluorine's position ortho to the electron-donating aminomethyl group (in the free
base) and meta to the bromine does not strongly activate it for standard nucleophilic
aromatic substitution (SnAr). SnAr would typically require strong activation from powerful
electron-withdrawing groups, which are absent here. Therefore, the C-F bond is likely to
remain intact during reactions at the other two sites, a feature that can be exploited for
selective synthesis.

Stability and Handling: The compound is supplied as a hydrochloride salt, which stabilizes the
amine against oxidative degradation. As a solid, it is generally stable under recommended
storage conditions.[4] When using the compound in reactions, the free base is often required.
This can be generated in situ or by a separate extraction step using a mild base (e.g., NaHCOs
or Na2COs). Care should be taken as the free amine may be less stable than the salt.

Applications in Drug Discovery and Development

Halogenated benzylamines are crucial intermediates in the pharmaceutical industry.[10] The
specific 3-bromo-2-fluoro substitution pattern is valuable for several reasons:

o Scaffold for SAR Studies: The three functional groups allow for systematic modification to
explore the structure-activity relationship (SAR) of a lead compound. For instance, the
bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the
amine can be functionalized to interact with specific receptor pockets.

e Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation
(cytochrome P450-mediated hydroxylation), potentially improving the pharmacokinetic profile
of a drug candidate.

e Modulation of pKa and Lipophilicity: The electron-withdrawing nature of both halogens lowers
the pKa of the benzylamine compared to the unsubstituted parent, affecting its ionization
state at physiological pH. This, along with the halogens' contribution to lipophilicity, can be
fine-tuned to optimize drug absorption and distribution.
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While specific drugs derived directly from this exact molecule are not prominent in the public
literature, closely related fluorophenyl amines are integral to modern medicinal chemistry. For
example, fluorophenyl motifs are found in recently developed kinase inhibitors for cancer
therapy, where they contribute to binding affinity and selectivity.[13]

Safety and Hazard Information

According to supplier safety data, (3-bromo-2-fluorophenyl)methanamine HCl is associated
with the following hazards:

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Protocol:
e Always handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

e Avoid inhalation of dust and contact with skin and eyes.

¢ In case of contact, rinse the affected area thoroughly with water. Seek medical attention if
irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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